molecular formula C18H25N3O4S B603810 4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide CAS No. 326909-81-3

4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B603810
CAS No.: 326909-81-3
M. Wt: 379.5g/mol
InChI Key: PQBPHKHBSNJZGX-UHFFFAOYSA-N
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Description

4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, which is known for its biological activity, and a hydrazinyl group, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N,N-diethylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is unique due to its combination of a hydrazinyl group and a sulfonamide group, which confer both reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,22H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBPHKHBSNJZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(CC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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